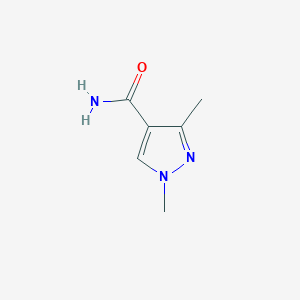
1,3-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with ammonia or amines can yield the desired carboxamide .
Industrial Production Methods
Industrial production of 1,3-dimethylpyrazole-4-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
1,3-Dimethylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the carboxamide group.
1-Carboxamidine-3,5-dimethylpyrazole: Contains a carboxamidine group instead of a carboxamide.
5-Amino-4-carboxamide-1-phenylpyrazole: Has an amino group and a phenyl ring.
Uniqueness
1,3-Dimethylpyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in medicinal chemistry .
Propriétés
Numéro CAS |
124845-21-2 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
Clé InChI |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
SMILES canonique |
CC1=NN(C=C1C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















